![molecular formula C18H24N2O B14486773 [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile CAS No. 66023-14-1](/img/structure/B14486773.png)
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups, a hydroxyphenyl group, and a propanedinitrile moiety. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile groups can interact with nucleophiles. These interactions contribute to the compound’s reactivity and potential biological effects.
Comparaison Avec Des Composés Similaires
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile can be compared with other similar compounds such as:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Another antioxidant with similar stabilizing properties.
These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its nitrile groups, which provide additional reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
66023-14-1 |
|---|---|
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C18H24N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h8-9,13,21H,7H2,1-6H3 |
Clé InChI |
SSJFBOPXDKQBGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
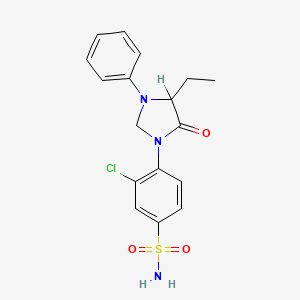
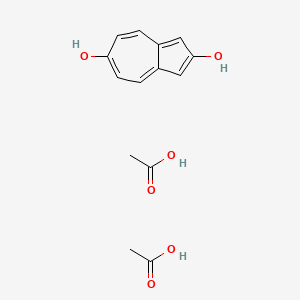
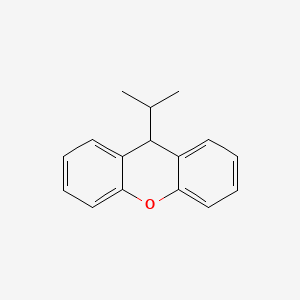
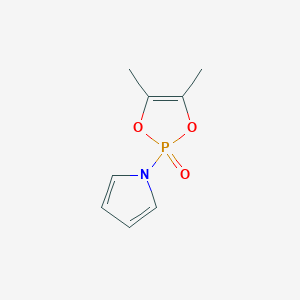

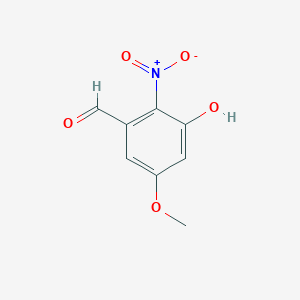

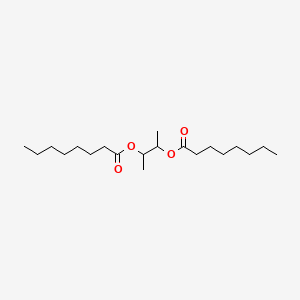
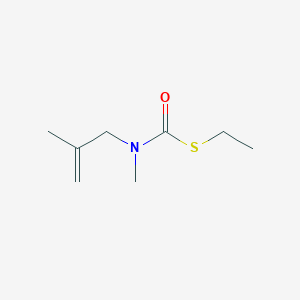
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
